N-(6-Cyanohexyl)propanamide

説明

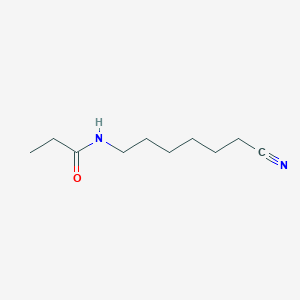

N-(6-Cyanohexyl)propanamide (CAS: 62578-16-9) is a propanamide derivative featuring a six-carbon alkyl chain terminated by a cyano (-CN) group at the nitrogen substituent. This compound belongs to the broader class of N-alkyl propanamides, which are characterized by their amide bond (-CONH-) and variable alkyl or aryl substituents.

特性

CAS番号 |

62578-16-9 |

|---|---|

分子式 |

C10H18N2O |

分子量 |

182.26 g/mol |

IUPAC名 |

N-(6-cyanohexyl)propanamide |

InChI |

InChI=1S/C10H18N2O/c1-2-10(13)12-9-7-5-3-4-6-8-11/h2-7,9H2,1H3,(H,12,13) |

InChIキー |

XQFFRCQKYQUSTA-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)NCCCCCCC#N |

製品の起源 |

United States |

類似化合物との比較

Structural Features and Substituent Effects

N-(6-Cyanohexyl)propanamide

- Substituents: A linear hexyl chain with a terminal cyano group.

- Key Interactions : The nitrile group enables dipole-dipole interactions and may enhance solubility in polar solvents.

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (–3)

- Substituents : Bulky diphenylethyl and methoxynaphthyl groups.

- Key Interactions : Aromatic π-π stacking and hydrogen bonding (via methoxy oxygen).

- Synthesis : Prepared via reaction of 2,2-diphenylethan-1-amine with naproxen, highlighting the use of aromatic carboxylic acids in amide formation .

N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (–5)

- Substituents : Cyclohexyl (chair conformation), p-tolyl, and dihydropyrimidinyl groups.

- Key Interactions : Extensive hydrogen bonding (N–H⋯O, O–H⋯N) and C–H⋯C interactions in crystal packing.

- Physicochemical Impact : The hydroxy and oxo groups enhance hydrophilicity compared to purely aliphatic analogs .

N-Alkyl Propanamide (Generic) ()

- Regulatory Context: PMN P–18–239 (generic N-alkyl propanamide) is subject to significant new use regulations, emphasizing industrial and consumer safety. The cyanohexyl variant may face stricter handling guidelines due to its reactive nitrile group .

Antioxidant and Antibacterial Propanamides ()

- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Exhibits radical scavenging activity.

Heterocyclic Propanamides ()

- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide : Features a purine moiety, enabling DNA-interactive applications.

- Comparison: this compound’s simpler structure lacks heterocyclic complexity but may serve as a versatile intermediate in synthesizing bioactive molecules .

Physicochemical and Regulatory Considerations

| Property | This compound | N-(2,2-Diphenylethyl)-...propanamide | N-Cyclohexyl-...propanamide |

|---|---|---|---|

| Polarity | High (due to -CN) | Moderate (aromatic groups) | Low (cyclohexyl) |

| Hydrogen Bonding | Limited (no -OH/-NH₂) | Yes (methoxy oxygen) | Extensive (N–H, O–H) |

| Bioactivity | Underexplored | Potential anti-inflammatory* | Crystallographically stable |

| Regulatory Status | PMN P–18–239 | Research-grade | Safety data available |

*Inferred from naproxen-derived synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。